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molecular formula C11H7NO2 B8409754 4-Furan-2-yl-3-hydroxy-benzonitrile

4-Furan-2-yl-3-hydroxy-benzonitrile

Cat. No. B8409754
M. Wt: 185.18 g/mol
InChI Key: OWQVCTMZFMVDCW-UHFFFAOYSA-N
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Patent
US07713994B2

Procedure details

3-Hydroxy-4-iodo-benzonitrile (120 mg, 0.49 mmol) and PdCl2(PPh3)2 (35 mg, 0.049 mmol) and 2-furyltributyltin (200 g, 0.56 mmol) in N,N-dimethylformamide (DMF) (5 mL) is degassed and heated at 100° C. for 30 minutes (min). After the mixture cooled to room temperature, an aqueous work up is performed and the product is isolated from chromatography (80 mg, 88%).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
35 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1I)[C:5]#[N:6].[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[Sn](CCCC)(CCCC)CCCC>CN(C)C=O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[O:11]1[CH:15]=[CH:14][CH:13]=[C:12]1[C:9]1[CH:8]=[CH:7][C:4]([C:5]#[N:6])=[CH:3][C:2]=1[OH:1] |^1:36,55|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
OC=1C=C(C#N)C=CC1I
Name
Quantity
200 g
Type
reactant
Smiles
O1C(=CC=C1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
35 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the mixture cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the product is isolated from chromatography (80 mg, 88%)

Outcomes

Product
Name
Type
Smiles
O1C(=CC=C1)C1=C(C=C(C#N)C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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